molecular formula C21H17N3O2S B2987841 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-90-3

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2987841
CAS No.: 863588-90-3
M. Wt: 375.45
InChI Key: HSQOYNXRTLRMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic small molecule based on the thiazolo[5,4-b]pyridine scaffold, a structure recognized for its significant potential in kinase inhibition research . This benzamide derivative is provided as a high-purity compound for use in biochemical and cell-based assays. The thiazolo[5,4-b]pyridine core is a privileged structure in medicinal chemistry and has been extensively functionalized to develop potent inhibitors against various therapeutic targets, including kinases . Recent scientific literature highlights derivatives of this scaffold as promising agents in oncology research, particularly for targeting c-KIT, a receptor tyrosine kinase strongly implicated in gastrointestinal stromal tumors (GIST) and other cancers . Some thiazolo[5,4-b]pyridine-based inhibitors have demonstrated notable activity against drug-resistant c-KIT double mutants (e.g., V560G/D816V) that are unresponsive to front-line therapies like imatinib, positioning this chemical class as a valuable tool for investigating mechanisms to overcome drug resistance . Researchers can leverage this compound to explore its specific mechanism of action, its effects on cancer cell proliferation, and its potential to induce apoptosis and cell cycle arrest in relevant cellular models. Furthermore, it serves as a key chemical intermediate for further structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-26-17-11-7-14(8-12-17)19(25)23-16-9-5-15(6-10-16)20-24-18-4-3-13-22-21(18)27-20/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOYNXRTLRMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and an ethoxy-substituted benzamide. It's garnering interest in medicinal chemistry for potential therapeutic uses and as a candidate for drug discovery.

Potential Applications

  • Antioxidant Properties: This compound can protect cells from oxidative damage caused by free radicals.
  • Antimicrobial Agent: It can combat bacterial, fungal, and viral infections. Thiazole derivatives, in general, exhibit antimicrobial properties by inhibiting bacterial growth via interference with cellular processes.
  • Antitumor Agent: It's critical in cancer therapy. By inhibiting PI3K, the compound can disrupt pathways, potentially leading to reduced cell proliferation and survival, especially in cancer cells.
  • Pharmacological Activities: Thiazolo[5,4-b]pyridine derivatives have a broad spectrum of pharmacological activities, though the specific biological targets and mechanisms of action are still under investigation.

Synthesis and Characterization

Researchers synthesize the compound using methods like pyridine annulation to thiazole rings. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm its structure.

Biological Assays and Interaction Studies

Researchers evaluate the pharmacological effects of the compound using in vitro and in vivo assays. Preliminary studies suggest that it may interact with various molecular targets.

Structural Similarities and Uniqueness

Several compounds share structural similarities with 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide:

  • 2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, which has a thiazolo[5,4-b]pyridine core and a benzoyl group, exhibits antibacterial and antifungal activity.
  • 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a similar thiazolo[5,4-b]pyridine core and demonstrates enzyme inhibition.
  • Indole derivatives (e.g., N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide) with an indole core and diverse substituents show anticancer activity.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with structurally related benzamide and sulfonamide derivatives containing the thiazolo[5,4-b]pyridine moiety.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzamide/Sulfonamide) Molecular Formula Molecular Weight Biological Target/Activity Key Evidence
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 4-ethoxybenzamide C21H17N3O2S 375.45 g/mol Hypothesized: Sirtuin modulation -
3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (T60001) 3-methoxybenzamide C20H15N3O2S 361.42 g/mol Sirtuin; chromatin/epigenetic pathways
2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 2,4-dimethoxybenzamide C21H17N3O3S 391.44 g/mol Unknown; structural analog
3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (E153-0401) 3-methoxybenzamide + 2-methylphenyl C21H17N3O2S 375.45 g/mol Screening compound (unspecified)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide Ethanesulfonamide C14H13N3O2S2 319.41 g/mol Undisclosed

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The 4-ethoxy group in the target compound may enhance solubility compared to the 3-methoxy substituent in T60001 . Para-substituted benzamides often exhibit improved metabolic stability over ortho or meta analogs due to reduced steric hindrance .

Scaffold Modifications :

  • Compounds such as E153-0401 incorporate a 2-methylphenyl group, which may influence steric interactions with target proteins .
  • Sulfonamide analogs (e.g., ) replace the benzamide with a sulfonamide group, likely shifting target specificity (e.g., from epigenetic regulators to enzymes like carbonic anhydrase) .

Biological Activity :

  • T60001 is explicitly linked to sirtuin modulation, a pathway implicated in aging and metabolic diseases . The ethoxy variant’s activity remains speculative but may share similar mechanisms.
  • Sulfonamide derivatives () lack reported sirtuin activity, suggesting that the benzamide moiety is critical for this function .

Synthetic Accessibility :

  • The ethoxy compound’s synthesis likely parallels methods for T60001, involving Suzuki-Miyaura couplings or acyl chloride-amine condensations (e.g., as in ) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Methoxy and ethoxy groups at the benzamide’s para position are associated with enhanced bioavailability in related compounds .
  • Target Selectivity : The thiazolo[5,4-b]pyridine core is a common feature in epigenetic modulators, but substituent variations dramatically alter specificity. For example, T60001’s 3-methoxy group may optimize interactions with sirtuin’s hydrophobic pockets .
  • Clinical Potential: Sulfonamide analogs () highlight the scaffold’s versatility for diverse applications, though benzamide derivatives remain prioritized for chromatin-related targets .

Biological Activity

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis routes, and relevant case studies.

The synthesis of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves several key steps:

  • Formation of Thiazolo[5,4-b]pyridine Core : The thiazolo[5,4-b]pyridine core is synthesized by reacting 2-aminopyridine with α-haloketones in the presence of sodium acetate as a base.
  • Coupling Reaction : The resulting thiazolo derivative is then coupled with 4-ethoxybenzoyl chloride using triethylamine to yield the final product .

The primary mechanism of action for 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of phosphoinositide 3-kinase alpha (PI3Kα). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo derivatives. For instance, compounds structurally similar to 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide have demonstrated significant activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it could effectively inhibit the proliferation of gastrointestinal stromal tumor (GIST) cells by targeting c-KIT signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazole derivatives showed that modifications in substituents significantly affected their antimicrobial efficacy. For example, small halogen substituents enhanced activity against S. aureus, while larger groups resulted in moderate effects .
  • Anticancer Properties : Another investigation revealed that compounds similar to 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibited potent inhibition of c-KIT in GIST models, suggesting a promising avenue for cancer treatment .

Comparative Analysis

Compound TypeMIC Range (µg/mL)Activity Description
Thiazolo Derivatives0.5 - 8Effective against S. aureus, K. pneumoniae
Similar Compounds (c-KIT Inhibitors)VariesTargeted inhibition in GIST cells

Q & A

Q. Basic

  • Enzyme inhibition assays : Screen against bacterial targets like acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferases (PPTases), given structural similarities to trifluoromethyl-containing antibacterial agents .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, noting the role of the thiazolo-pyridine moiety in intercalation or kinase inhibition .
  • Antimicrobial disk diffusion : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Systematic substitution :
    • Ethoxy group : Replace with methoxy, propoxy, or halogens to assess steric/electronic effects on bioavailability .
    • Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability .
    • Thiazolo-pyridine core : Modify with methyl or phenyl substituents to probe interactions with hydrophobic enzyme pockets .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial PPTases or human kinases .
  • In vitro ADME profiling : Measure solubility (shake-flask method), plasma stability, and CYP450 inhibition to prioritize analogs .

What strategies resolve contradictions in bioactivity data across different studies?

Q. Advanced

  • Standardize assay conditions : Re-evaluate activity under consistent parameters (e.g., pH, incubation time, cell passage number) to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays (e.g., ³²P-labeled PPTase assays) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., trifluoromethyl-benzamide derivatives) to identify trends in target selectivity .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to verify target engagement (e.g., ACPS vs. unrelated kinases) .

What are the challenges in targeting specific enzymes with this compound?

Q. Advanced

  • Dual-target requirement : Evidence suggests that antibacterial efficacy may depend on simultaneous inhibition of ACPS and PPTases, complicating dose optimization .
  • Off-target effects : The thiazolo-pyridine moiety may interact with human adenosine receptors or cytochrome P450 enzymes, necessitating selectivity profiling via thermal shift assays or proteome-wide screens .
  • Metabolic instability : The ethoxy group is susceptible to oxidative demethylation; address this via deuteration or fluorination to block metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.